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Introduction

LEO 39652 is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical
treatment of atopic dermatitis (AD). As a potent and selective inhibitor of the PDE4 enzyme,
LEO 39652 modulates the inflammatory response by increasing intracellular levels of cyclic
adenosine monophosphate (CAMP). This leads to the suppression of pro-inflammatory cytokine
production, which plays a crucial role in the pathophysiology of inflammatory skin diseases like
atopic dermatitis. These application notes provide detailed methodologies for analyzing the
effect of LEO 39652 on cytokine expression and summarize the expected outcomes based on
the mechanism of action of PDE4 inhibitors.

Mechanism of Action: PDE4 Inhibition and Cytokine
Suppression

Phosphodiesterase 4 is a key enzyme in inflammatory cells that degrades cAMP, a critical
second messenger in signal transduction. By inhibiting PDE4, LEO 39652 prevents the
breakdown of cCAMP, leading to its accumulation within the cell. Elevated cAMP levels activate
Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor
CAMP response element-binding protein (CREB). Activated CREB promotes the transcription of
anti-inflammatory genes, including the cytokine Interleukin-10 (IL-10). Concurrently, increased
CAMP levels suppress the activity of the NF-kB signaling pathway, a major driver of pro-
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inflammatory cytokine gene expression. This dual effect results in a significant reduction in the
production of key pro-inflammatory cytokines implicated in atopic dermatitis, including those
associated with Thl, Th2, and Th17 immune responses.

Data Presentation: Expected Effects of LEO 39652
on Cytokine Expression

While specific quantitative data for LEO 39652's effect on a broad range of cytokines is not yet
publicly available, the known mechanism of action of PDE4 inhibitors allows for the prediction
of its impact on cytokine expression. The following tables summarize the inhibitory
concentration (IC50) of LEO 39652 for PDE4 subtypes and TNF-a, and representative data for
a similar topical PDE4 inhibitor, crisaborole, on various cytokines.

Table 1: LEO 39652 Inhibitory Activity

Target IC50 (nM)
PDE4A 1.2
PDE4B 1.2
PDE4C 3.0
PDE4D 3.8
TNF-a release 6.0

Table 2: Representative Dose-Dependent Inhibition of Cytokine Release by a Topical PDE4
Inhibitor (Crisaborole) in Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

Data presented below is representative for the class of topical PDE4 inhibitors and is intended
to illustrate the expected dose-dependent effects of LEO 39652. Actual values for LEO 39652
may vary.
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Crisaborole % Inhibition (Mean

Cytokine

Stimulant

Concentration (pM)

+ SD)

Th1l Cytokines

TNF-a LPS (1 pg/mL) 0.1 25+5
1 55+ 8

10 856

IFN-y SEB (1 pg/mL) 0.1 20+ 7
1 48+ 9

10 7510

Th2 Cytokines

IL-4 SEB (1 pg/mL) 0.1 30+6
1 60 + 11

10 905

IL-5 SEB (1 pg/mL) 0.1 28 +8
1 58+ 12

10 887

IL-13 SEB (1 pg/mL) 0.1 35+9
1 65+ 10

10 92+4

Th17 Cytokine

IL-17A SEB (1 pg/mL) 0.1 22+6
1 508

10 809

Anti-inflammatory

Cytokine

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

IL-10 LPS (1 pg/mL) 0.1 -10 + 4 (Increase)
1 -25 + 7 (Increase)
10 -40 %+ 10 (Increase)

Experimental Protocols

The following are detailed protocols for in vitro analysis of cytokine expression.

Protocol 1: In Vitro Cytokine Release Assay Using
Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the dose-dependent effect of LEO 39652 on the production of pro- and
anti-inflammatory cytokines from stimulated human PBMCs.

Materials:

LEO 39652 (stock solution in DMSO)
e Human Peripheral Blood Mononuclear Cells (PBMCs)

e RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin,
and 100 pg/mL streptomycin

» Lipopolysaccharide (LPS) from E. coli O111:B4

» Staphylococcal Enterotoxin B (SEB)

o Phosphate Buffered Saline (PBS)

o 96-well cell culture plates

o ELISA Kkits for target cytokines (e.g., TNF-q, IFN-y, IL-2, IL-4, IL-5, IL-10, IL-13, IL-17A)
e CO2 incubator (37°C, 5% CO2)

e Centrifuge
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e Microplate reader

Procedure:

o PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density
gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-
1640 medium.

o Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 2 x 10"5 cells/well in 100
pL of complete medium.

e Drug Treatment: Prepare serial dilutions of LEO 39652 in complete medium. Add 50 pL of
the LEO 39652 dilutions to the appropriate wells to achieve final concentrations ranging from
0.01 uM to 10 pM. Include a vehicle control (DMSO) at the same final concentration as the
highest LEO 39652 concentration.

e Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

e Cell Stimulation:

o For Thl/Monocytic cytokine analysis (TNF-a, IL-10), add 50 pL of LPS solution to achieve
a final concentration of 1 pg/mL.

o For Th1/Th2/Th17 cytokine analysis (IFN-y, IL-2, IL-4, IL-5, IL-13, IL-17A), add 50 pL of
SEB solution to achieve a final concentration of 1 pg/mL.

o Include unstimulated control wells (medium only).

 Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

o Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the
supernatant from each well without disturbing the cell pellet.

o Cytokine Analysis: Measure the concentration of the target cytokines in the supernatants
using specific ELISA kits according to the manufacturer's instructions.

o Data Analysis: Calculate the percentage inhibition of cytokine release for each LEO 39652
concentration compared to the vehicle control. Plot the dose-response curves and determine
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the IC50 values.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for
Cytokine Gene Expression

Objective: To analyze the effect of LEO 39652 on the mRNA expression levels of cytokine
genes in stimulated cells.

Materials:

e Cells and reagents from Protocol 1

* RNAlysis buffer (e.g., TRIzol)

* RNA isolation kit

o cDNA synthesis kit

e gPCR master mix (e.g., SYBR Green)

o Primers for target cytokine genes and a housekeeping gene (e.g., GAPDH, ACTB)
¢ RT-PCR instrument

Procedure:

o Cell Treatment: Follow steps 1-6 of Protocol 1, using a 24-well plate with a higher cell density
(e.g., 1 x 1076 cells/well). A shorter incubation time (e.g., 4-6 hours) may be optimal for
detecting changes in mRNA levels.

o Cell Lysis: After incubation, remove the supernatant and lyse the cells directly in the wells by
adding RNA lysis buffer.

» RNA Isolation: Isolate total RNA from the cell lysates using an RNA isolation kit according to
the manufacturer's protocol.

o cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA
synthesis Kit.
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e gRT-PCR: Perform gRT-PCR using the synthesized cDNA, gPCR master mix, and specific
primers for the target cytokine genes and a housekeeping gene.

o Data Analysis: Calculate the relative gene expression using the AACt method, normalizing
the expression of the target genes to the housekeeping gene. Compare the expression
levels in LEO 39652-treated cells to the vehicle control.

Mandatory Visualizations
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¢ To cite this document: BenchChem. [Application Notes and Protocols for LEO 39652 in
Cytokine Expression Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8144546#leo-39652-for-cytokine-expression-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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